molecular formula C10H11N3O2 B2672511 5-methoxy-1H-indole-2-carbohydrazide CAS No. 20948-65-6

5-methoxy-1H-indole-2-carbohydrazide

Cat. No.: B2672511
CAS No.: 20948-65-6
M. Wt: 205.217
InChI Key: NOSSGTXJQVVKLE-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Scientific Research Applications

5-Methoxy-1H-indole-2-carbohydrazide has several scientific research applications:

Safety and Hazards

The safety information for 5-methoxy-1H-indole-2-carbohydrazide indicates that it should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 5-methoxy-1H-indole-2-carbohydrazide typically involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Methoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methoxy-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

5-Methoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:

Properties

IUPAC Name

5-methoxy-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-7-2-3-8-6(4-7)5-9(12-8)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSSGTXJQVVKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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